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Compound of Interest

Compound Name: Copper fluoride hydroxide

cat. No.: B084088

An In-depth Technical Guide to the Electronic Structure of Copper Fluoride Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper fluoride hydroxide (CuF(OH) or Cu(OH)F) is a layered inorganic material that has
garnered interest for its unique structural and magnetic properties. An understanding of its
electronic structure is fundamental to exploring its potential in various applications, including
catalysis and as a precursor for novel materials. This guide provides a comprehensive
overview of the electronic properties of CuF(OH), detailing both experimental and theoretical
findings.

Crystal and Electronic Structure Overview

Copper fluoride hydroxide crystallizes in a monoclinic structure, forming corrugated layers of
edge-sharing Cu(OH)sFs polyhedra. These layers are interconnected by hydrogen bonds. The
presence of both highly electronegative fluorine and hydroxide anions in the coordination
sphere of the copper(ll) ion significantly influences the material's electronic properties. The
Cuz* ion, with its d® electronic configuration, is a Jahn-Teller active ion, which can lead to
structural distortions that further modify the electronic band structure.

Theoretical calculations indicate a strong hybridization between the copper, oxygen, and
fluorine orbitals. While basic theoretical models may suggest metallic behavior, the inclusion of
electron correlation effects demonstrates that CuF(OH) is an insulator, a finding that aligns with
experimental observations.
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Experimental Data

Experimental investigation into the electronic structure of CuF(OH) primarily relies on
spectroscopic techniques such as X-ray Photoelectron Spectroscopy (XPS).

X-ray Photoelectron Spectroscopy (XPS) Data

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental
composition, empirical formula, chemical state, and electronic state of the elements that exist
within a material. The binding energies of core-level electrons are characteristic of a specific
element and its chemical environment.

Core Level Binding Energy (eV) Interpretation

Indicates the presence of Cuz*
Cu 2ps/2 937.4 eV in an oxygen/fluorine

environment.

Spin-orbit splitting component

Cu 2p1/2 957.6 eV _
of the Cu 2p orbital.
Corresponds to the hydroxide
O 1s 531.3 eV (OH") group bonded to copper.

[1]

Theoretical/Computational Data

Density Functional Theory (DFT) is the primary computational tool used to investigate the
electronic structure of CuF(OH). Standard approximations like the Generalized Gradient
Approximation (GGA) provide initial insights, but more advanced methods are required for an

accurate description.

Density of States (DOS)

The density of states represents the number of available electronic states at each energy level.
A non-spin-polarized GGA calculation shows that states cross the Fermi level, which would
imply metallic character. However, this is known to be an artifact of the approximation for this
type of correlated material. The calculation does reveal the orbital contributions to the bands:
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the valence band is primarily composed of Cu 3d states, with significant contributions from O
2p and F 2p orbitals. The conduction band is also dominated by Cu 3d states.[2]

More accurate theoretical models that include on-site Coulomb interaction corrections
(GGA+U) and spin polarization reveal that CuF(OH) is an insulator.[2] The application of the
Hubbard U term effectively splits the Cu 3d bands, opening a band gap and pushing the
occupied states to lower energies and unoccupied states to higher energies, which is
consistent with the material's insulating nature.

Projected Density of States (pDOS) from GGA Calculation

_ Energy Range (relative to _ _
Orbital _ Primary Location
Fermi Level)

Forms the upper valence band
Cu 3d -6eVto2eV )
and lower conduction band.

Hybridized with Cu 3d in the

O2p -8eVito-2eV

valence band.

Hybridized with Cu 3d in the
F2p -8eVio-4eV

valence band.

Minor contribution to the lower
H1s -8eVto-6eV

part of the valence band.

Note: These values are derived from a non-spin-polarized GGA calculation and do not show
the insulating gap. The Fermi level is set to 0 eV.

Experimental and Computational Protocols
Synthesis Protocol (Hydrothermal Method)

A common method for synthesizing copper hydroxyhalides is through hydrothermal synthesis.

e Precursors: Copper(ll) acetate (Cu(CH3COO)2-H20) and lithium fluoride (LiF) are used as
starting materials.

e Molar Ratio: A 1:1 molar ratio of the copper and fluoride precursors is typically used.
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¢ Solvent: Deionized water is used as the solvent.

e Procedure: a. The precursors are dissolved in deionized water in a Teflon-lined stainless
steel autoclave. b. The autoclave is sealed and heated to a temperature of approximately
180-220 °C. c. The reaction is held at this temperature for a period of 24-72 hours. d. After
the reaction, the autoclave is allowed to cool to room temperature naturally. e. The resulting
solid product is collected by filtration, washed several times with deionized water and ethanol
to remove any unreacted precursors or byproducts. f. The final product is dried in an oven at
a moderate temperature (e.g., 60-80 °C).

X-ray Photoelectron Spectroscopy (XPS) Protocol

 Instrumentation: A standard XPS instrument equipped with a monochromatic Al Ka or Mg Ka
X-ray source is used.

o Sample Preparation: The powdered CuF(OH) sample is mounted on a sample holder using
double-sided conductive tape. The sample must be completely dry and free of contaminants.

e Analysis Chamber: The sample is introduced into an ultra-high vacuum (UHV) chamber
(pressure < 1078 torr) to prevent surface contamination and scattering of photoelectrons.

o Data Acquisition: a. A survey scan is first performed over a wide binding energy range (e.g.,
0-1200 eV) to identify all elements present on the surface. b. High-resolution scans are then
acquired for the core levels of interest (Cu 2p, O 1s, F 1s, C 1s). The C 1s peak from
adventitious carbon is often used for charge correction, setting its binding energy to a
standard value (typically 284.8 eV). c. The pass energy of the analyzer is set to a lower value
for high-resolution scans to improve energy resolution.

o Data Analysis: The acquired spectra are analyzed using appropriate software. The peaks are
fitted with Gaussian-Lorentzian functions to determine their precise binding energies and
areas, which can be used for quantitative analysis.

Density Functional Theory (DFT) Calculation Protocol

o Software: A plane-wave DFT code such as VASP (Vienna Ab initio Simulation Package) or
Quantum ESPRESSO is commonly used.
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Crystal Structure: The experimentally determined monoclinic crystal structure of CuF(OH) is
used as the input.

Pseudopotentials: Projector-augmented wave (PAW) or ultrasoft pseudopotentials are used
to describe the interaction between the core and valence electrons.

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is a common starting point. To account for the
strong correlation of Cu 3d electrons, the GGA+U method is employed. A typical effective U
value (U_eff = U - J) for copper oxides is in the range of 4-8 eV.[3]

Plane-Wave Cutoff Energy: A cutoff energy of at least 500 eV is typically required for
calculations involving copper and oxygen to ensure convergence.

Brillouin Zone Sampling: The Monkhorst-Pack scheme is used to generate a k-point mesh
for sampling the Brillouin zone. The density of the mesh depends on the size of the unit cell,
with a denser mesh required for smaller cells to achieve accurate results.

Calculation Steps: a. Structural Relaxation: The atomic positions and lattice parameters are
optimized until the forces on the atoms and the stress on the unit cell are minimized. b. Self-
Consistent Field (SCF) Calculation: The electronic ground state is calculated for the
optimized structure using a dense k-point mesh. c. Post-processing: The results of the SCF
calculation are used to compute the density of states and the electronic band structure along
high-symmetry directions in the Brillouin zone.

Visualizations
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Caption: Workflow for the synthesis and experimental characterization of CuF(OH).
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Caption: Logical workflow for DFT calculations of the electronic structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. ias.ac.in [ias.ac.in]

To cite this document: BenchChem. [electronic structure of copper fluoride hydroxide].
BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b084088?utm_src=pdf-body-img
https://www.benchchem.com/product/b084088?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/336024393_The_Compression_Behavior_of_Copper_Hydroxyfluoride_CuOHF_as_a_Case_Study_of_the_High_Pressure_Responses_of_the_Hydrogen_Bonded_Two_Dimensional_Layered_Materials
https://www.researchgate.net/figure/Color-online-Non-spin-polarized-GGA-density-of-states-of-CuOHF-projected-onto-Cu-d-O_fig5_290436891
https://www.ias.ac.in/article/fulltext/boms/042/06/0261
https://www.benchchem.com/product/b084088#electronic-structure-of-copper-fluoride-hydroxide
https://www.benchchem.com/product/b084088#electronic-structure-of-copper-fluoride-hydroxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b084088#electronic-structure-of-copper-fluoride-
hydroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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